molecular formula C26H27NO2S B4943475 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide

2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide

Cat. No. B4943475
M. Wt: 417.6 g/mol
InChI Key: ASEMJMMTLCNZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, also known as BTEB, is a chemical compound that has been studied for its potential applications in scientific research. BTEB is a small molecule that has been synthesized in the laboratory and has shown promise in various research areas.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide involves its binding to FKBP12, which is a protein that plays a role in the regulation of cell growth and proliferation. By binding to FKBP12, 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide disrupts its interaction with mTOR, a protein that is involved in the regulation of cell growth and metabolism. This disruption can lead to a decrease in cell growth and proliferation, making 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide a potential anticancer agent.
Biochemical and Physiological Effects
2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide in lab experiments include its small size, which allows it to easily penetrate cells and tissues, and its ability to bind to specific proteins, making it a useful tool for studying protein-protein interactions. However, the limitations of using 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide include its potential toxicity and the need for further studies to determine its efficacy and safety.

Future Directions

There are several future directions for the study of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the optimal dosage and administration of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, as well as its potential side effects. Additionally, 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide may have applications in other areas of research, such as neuroscience and immunology, and further studies are needed to explore these potential applications.
In conclusion, 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide is a small molecule that has shown promise in various areas of scientific research, including as a tool for studying protein-protein interactions and as a potential therapeutic agent. The synthesis of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been optimized to produce high yields and purity, and its mechanism of action involves its binding to FKBP12 and disruption of its interaction with mTOR. 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been shown to have a variety of biochemical and physiological effects, and its potential advantages and limitations for lab experiments should be carefully considered. Finally, there are several future directions for the study of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide, including its potential use as a therapeutic agent and its applications in other areas of research.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide involves several steps, including the reaction of 2-naphthol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 2-aminoethyl benzene sulfide to form 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide. The synthesis of 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been optimized to produce high yields and purity.

Scientific Research Applications

2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been studied for its potential applications in scientific research, including as a tool for studying protein-protein interactions and as a potential therapeutic agent. 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide has been shown to bind to a specific protein, called FKBP12, and disrupt its interaction with another protein, called mTOR. This disruption can lead to a decrease in cell growth and proliferation, making 2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide a potential anticancer agent.

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO2S/c28-26(24-12-6-7-13-25(24)30-19-20-8-2-1-3-9-20)27-16-17-29-23-15-14-21-10-4-5-11-22(21)18-23/h1-3,6-9,12-15,18H,4-5,10-11,16-17,19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEMJMMTLCNZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCCNC(=O)C3=CC=CC=C3SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzylsulfanyl-N-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)ethyl]benzamide

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